11-Maleimidoundecanoic Acid Hydrazide 11-Maleimidoundecanoic Acid Hydrazide
Brand Name: Vulcanchem
CAS No.: 359436-62-7
VCID: VC20758727
InChI: InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19)
SMILES: C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN
Molecular Formula: C15H25N3O3
Molecular Weight: 295.38 g/mol

11-Maleimidoundecanoic Acid Hydrazide

CAS No.: 359436-62-7

Cat. No.: VC20758727

Molecular Formula: C15H25N3O3

Molecular Weight: 295.38 g/mol

* For research use only. Not for human or veterinary use.

11-Maleimidoundecanoic Acid Hydrazide - 359436-62-7

CAS No. 359436-62-7
Molecular Formula C15H25N3O3
Molecular Weight 295.38 g/mol
IUPAC Name 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide
Standard InChI InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19)
Standard InChI Key WVGQCJDEFYSDJE-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN

11-Maleimidoundecanoic acid hydrazide (CAS 359436-62-7) is a heterobifunctional crosslinker with applications spanning bioconjugation, targeted drug delivery, and materials science. Its molecular formula, C₁₅H₂₅N₃O₃, features a maleimide group for sulfhydryl reactivity and a hydrazide group for carbonyl conjugation, connected by an 11-carbon spacer arm (19.0 Å) . This compound’s unique structure enables precise molecular engineering in pharmaceutical and diagnostic research.

Bioconjugation and Drug Delivery

  • Antibody-drug conjugates (ADCs): KMUH links cytotoxic agents to monoclonal antibodies via cysteine residues, enhancing tumor targeting .

  • pH-sensitive micelles: Aliphatic hydrazone bonds formed with KMUH degrade in acidic environments (e.g., tumor microenvironments), enabling controlled drug release .

  • Glycoprotein labeling: Oxidized carbohydrates on glycoproteins are conjugated with KMUH for imaging or therapeutic purposes .

Diagnostic Imaging

  • Fluorescent probes: KMUH links antibodies to near-infrared dyes for real-time tracking of biomarkers in vivo .

Polymer Chemistry

  • Functionalized hydrogels: KMUH-crosslinked polymers exhibit tunable mechanical properties for use in bioactive coatings and adhesives .

Comparative Analysis of Crosslinkers

CrosslinkerSpacer (Å)Reactive GroupsStability at pH 7.4Primary Use
KMUH19.0Maleimide, hydrazideHighLong-range conjugates
EMCH11.8Maleimide, hydrazideModerateShort-range ADC
MPBH17.9Maleimide, hydrazideHighAromatic conjugates

Research Findings and Innovations

  • pH-responsive nanocarriers: KMUH-based micelles showed 80% drug release at pH 5.0 (simulating endosomes) vs. <20% at pH 7.4 .

  • In vivo crosslinking: KMUH enabled proximity-based labeling of plant cell wall proteins, identifying novel glycosylphosphatidylinositol (GPI)-anchored interactors .

  • Stability data: Hydrazone bonds formed with KMUH exhibited a hydrolysis half-life of 48 hours at pH 7.4, compared to 12 hours for shorter spacers .

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